

Application Notes and Protocols: N-Methylacetanilide in Undergraduate Organic Chemistry Experiments

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Compound of Interest

Compound Name: *N*-Methylacetanilide

Cat. No.: B189316

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Authored for: Researchers, scientists, and drug development professionals

These application notes provide a comprehensive overview of the use of **N-methylacetanilide** in undergraduate organic chemistry laboratory settings. The protocols detailed below are designed to be illustrative of fundamental organic chemistry principles, including electrophilic aromatic substitution and the synthesis of substituted anilines.

Core Concepts Illustrated

- **Synthesis of Amides:** The preparation of **N-methylacetanilide** from acetanilide serves as an excellent example of N-alkylation, a crucial reaction in the synthesis of many pharmaceutical compounds.
- **Electrophilic Aromatic Substitution (EAS):** The substituted benzene ring of **N-methylacetanilide** provides a platform to study the directing effects of substituents in EAS reactions, such as nitration.
- **Spectroscopic Characterization:** The synthesis and subsequent reactions of **N-methylacetanilide** offer practical experience in the characterization of organic compounds using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as melting point determination.

- **Reaction Monitoring and Purification:** These experiments introduce students to essential laboratory techniques, including Thin Layer Chromatography (TLC) for monitoring reaction progress and recrystallization for product purification.

Data Presentation

Physical and Spectroscopic Data of N-Methylacetanilide

Property	Value
Molecular Formula	C ₉ H ₁₁ NO[1]
Molecular Weight	149.19 g/mol [1]
Appearance	White to off-white crystalline solid[2]
Melting Point	101-104 °C
Boiling Point	254-255 °C
¹ H NMR (CDCl ₃ , δ)	~7.4-7.2 (m, 5H, Ar-H), 3.25 (s, 3H, N-CH ₃), 1.88 (s, 3H, CO-CH ₃)
¹³ C NMR (CDCl ₃ , δ)	~170.1 (C=O), 143.2 (Ar-C), 129.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 37.1 (N-CH ₃), 22.4 (CO-CH ₃)
IR (KBr, cm ⁻¹)	~1660 (C=O stretch), ~1360 (C-N stretch), ~750, ~690 (C-H bend, monosubstituted benzene)

Expected Yields for Synthesis and Reactions

Experiment	Theoretical Yield (based on 1 g starting material)	Typical Student Yield Range
Synthesis of N-Methylacetanilide	1.10 g	70-85%
Nitration of N-Methylacetanilide	1.30 g (of p-nitro product)	50-65%

Experimental Protocols

Experiment 1: Synthesis of N-Methylacetanilide via N-Methylation of Acetanilide

This experiment demonstrates the N-alkylation of an amide, a common reaction in organic synthesis.

Methodology:

- **Preparation:** In a 100 mL round-bottom flask, dissolve 5.0 g of acetanilide in 30 mL of acetone. To this solution, add 7.0 g of anhydrous potassium carbonate.
- **Addition of Methylating Agent:** While stirring the suspension, add 3.0 mL of dimethyl sulfate dropwise over 10 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
- **Reflux:** Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water with stirring. The product will precipitate as a white solid.
- **Isolation and Purification:** Collect the crude **N-methylacetanilide** by vacuum filtration and wash the solid with cold water. Recrystallize the product from a mixture of ethanol and water to obtain pure crystals.
- **Characterization:** Dry the crystals and determine the melting point and yield. Obtain ^1H NMR and IR spectra for characterization.

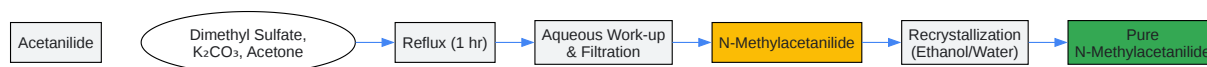
Experiment 2: Electrophilic Aromatic Substitution - Nitration of N-Methylacetanilide

This protocol illustrates the directing effect of the N-methylacetamido group in an electrophilic aromatic substitution reaction.

Methodology:

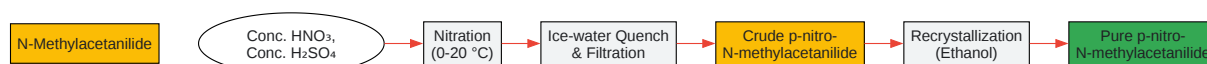
- Preparation of Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid. Cool this mixture in an ice bath.
- Dissolution of Starting Material: In a separate 100 mL beaker, dissolve 2.0 g of **N-methylacetanilide** in 5 mL of glacial acetic acid. Cool this solution in an ice bath.
- Nitration: Slowly and with constant stirring, add the cold nitrating mixture dropwise to the **N-methylacetanilide** solution, ensuring the temperature does not exceed 20 °C.
- Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
- Precipitation and Isolation: Pour the reaction mixture onto 50 g of crushed ice. The p-nitro-**N-methylacetanilide** will precipitate as a yellow solid. Collect the product by vacuum filtration and wash thoroughly with cold water.
- Purification and Characterization: Recrystallize the crude product from ethanol. Dry the purified crystals and determine the melting point and yield. Characterize the product using ^1H NMR and IR spectroscopy.

Visualizations



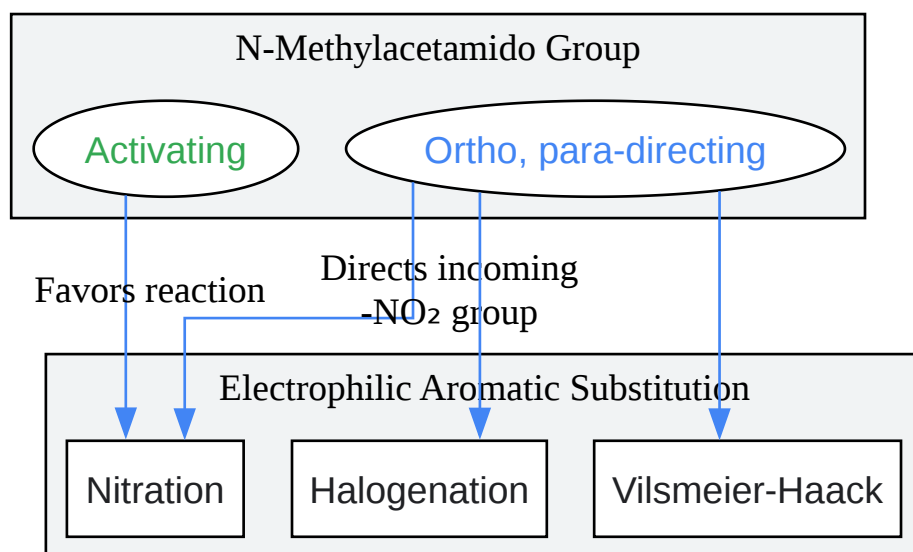
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Caption: Workflow for the synthesis of **N-methylacetanilide**.



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Caption: Workflow for the nitration of **N-methylacetanilide**.



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Caption: Logical relationship of the N-methylacetamido group's directing effect.

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References

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